molecular formula C15H13NO2 B12594545 1-(3-Phenoxyphenyl)azetidin-2-one CAS No. 620597-99-1

1-(3-Phenoxyphenyl)azetidin-2-one

Cat. No.: B12594545
CAS No.: 620597-99-1
M. Wt: 239.27 g/mol
InChI Key: MJIZTXZZWJPCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,3-aminopropanols using a modified Mitsunobu reaction . Another approach involves the reduction of azetidin-2-ones with diborane . These methods provide efficient routes to obtain the desired azetidin-2-one structure.

Industrial Production Methods

Industrial production of azetidin-2-ones, including this compound, often involves high-pressure lactamization with carbon monoxide and lead (II) acetate in the presence of triphenylphosphine . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidin-2-ones, which can exhibit different biological activities depending on the introduced functional groups .

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxyphenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

620597-99-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-(3-phenoxyphenyl)azetidin-2-one

InChI

InChI=1S/C15H13NO2/c17-15-9-10-16(15)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2

InChI Key

MJIZTXZZWJPCLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.